Thiamine phosphate

Overview

Description

Synthesis Analysis

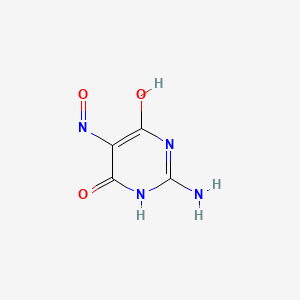

Thiamine phosphate synthesis involves the enzyme thiamin phosphate synthase, which catalyzes the formation of this compound from 4-amino-5-(hydroxymethyl)-2-methylpyrimidine pyrophosphate and 5-(hydroxyethyl)-4-methylthiazole phosphate. Studies suggest a dissociative mechanism for this reaction, indicating a complex interplay of substrates, intermediates, and enzyme active sites to facilitate the synthesis (Peapus et al., 2001).

Molecular Structure Analysis

The molecular structure of thiamin phosphate synthase, analyzed through crystal structures, reveals insights into the enzyme's mechanism of action. The enzyme's structure, particularly the active site configuration, supports a reaction mechanism that proceeds via a carbenium ion intermediate, highlighting the sophisticated molecular architecture that facilitates this compound synthesis (Peapus et al., 2001).

Chemical Reactions and Properties

Thiamin phosphate synthase's action underscores the chemical intricacies underlying thiamin biosynthesis. The enzyme's reaction mechanism, involving the formation of a pyrimidine carbocation intermediate, underscores the enzyme's role in orchestrating complex chemical transformations essential for thiamin phosphate production (Hanes, Ealick, & Begley, 2007).

Physical Properties Analysis

The enzyme-substrate complex's structural characterization provides insight into the physical properties of thiamin phosphate synthase, including its substrate specificity and the physical basis of its catalytic efficiency. This understanding is crucial for elucidating the enzyme's role in thiamin phosphate synthesis and its regulation within the thiamin biosynthetic pathway (Peapus et al., 2001).

Chemical Properties Analysis

The enzymatic synthesis of thiamin phosphate, involving thiamin phosphate synthase, highlights the chemical properties critical to the enzyme's function, such as its catalytic mechanism and the stabilization of reaction intermediates. These properties are essential for the efficient production of thiamin phosphate, a key step in thiamin biosynthesis (Hanes, Ealick, & Begley, 2007).

Scientific Research Applications

Role in Plant Growth and Disease Protection : Thiamine is essential for plant growth and offers protection against biotic and abiotic stresses. Its active form, TPP, is involved in primary metabolism and stress management in plants, making it a potential target for crop improvement (Subki, Abidin, & Yusof, 2018).

Regulation of Thiamine Metabolism in Archaea : In Archaea, a novel family of transcriptional regulators (ThiR) controls thiamine biosynthesis and transport genes. These regulators are critical for thiamine metabolism and may have implications for understanding vitamin homeostasis in various lineages of Archaea (Rodionov, Leyn, Li, & Rodionova, 2016).

Inherited Defects in Thiamine Uptake and Metabolism : Genetic defects in thiamine uptake and metabolism can lead to various health issues, including thiamine-responsive megaloblastic anaemia and biotin-responsive basal ganglia disease. Understanding these defects is crucial for identifying and treating related conditions (Brown, 2014).

Chemistry of ThiC Rearrangement : Research on the chemistry behind ThiC rearrangement sheds light on the complex mechanistic enzymology of thiamine pyrimidine in thiamine biosynthesis, offering insights into molecular and genetic aspects of thiamine synthesis (Sun & Cheng, 2021).

Metabolic and Regulatory Networks in Yeasts : Studies on the genes and enzymes involved in thiamine and TPP biosynthesis in yeasts contribute to our understanding of thiamine metabolism and its regulation in different organisms, highlighting the importance of thiamine in cellular processes (Kowalska & Kozik, 2008).

Role in Human Brain Metabolism : The metabolism of thiamine and its phosphates in the human brain, and how these compounds interact with enzymes, are crucial for understanding various neurological conditions and their potential treatments (Bettendorff, Mastrogiacomo, Kish, & Grisar, 1996).

Thiamine Therapy in Heart Failure : Research into thiamine therapy for heart failure explores the potential benefits of thiamine supplementation in improving cardiac function and overall health outcomes (Kattoor, Goel, & Mehta, 2018).

Prevention of Diabetic Complications : Thiamine and its derivative, benfotiamine, have been studied for their role in intracellular glucose metabolism and the potential to prevent diabetic complications (Beltramo, Berrone, Tarallo, & Porta, 2008).

Mechanism of Action

Target of Action

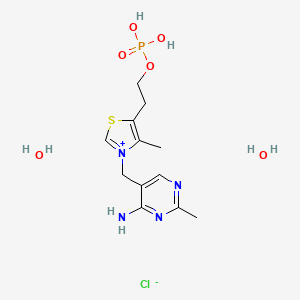

Thiamine monophosphate chloride dihydrate, also known as Thiamine phosphate, primarily targets thiamine-phosphate kinase (EC 2.7.4.16) . This enzyme plays a crucial role in the metabolism of thiamine, a vitamin essential for normal growth and development .

Mode of Action

This compound acts as a substrate for thiamine-phosphate kinase . It is thought that the mechanism of action of thiamine on endothelial cells is related to a reduction in intracellular protein glycation by redirecting the glycolytic flux . The active forms of thiamine are phosphorylated thiamine derivatives .

Biochemical Pathways

This compound is a precursor of thiamine pyrophosphate (TPP) . TPP is a coenzyme involved in the catabolism of sugars and amino acids . It plays a key role in intracellular glucose metabolism . This compound acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine .

Pharmacokinetics

It is known that thiamine cannot be stored in the body; once absorbed, the vitamin is concentrated in muscle tissue .

Result of Action

The action of this compound helps the body convert carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

The stability and efficacy of this compound can be influenced by environmental factors. For instance, it is stable in acidic environments but can decompose under alkaline conditions . The storage temperature also affects its stability, with a recommended storage temperature of 2-8°C .

properties

IUPAC Name |

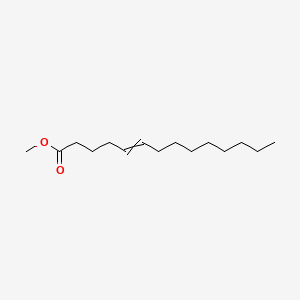

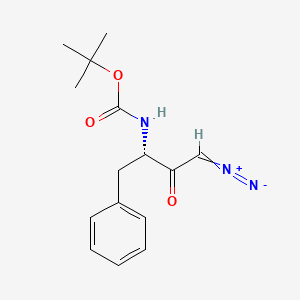

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4O4PS.ClH.2H2O/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;;;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANVXQCOBPOPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN4O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036039 | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

273724-21-3 | |

| Record name | Monophosphothiamine dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273724213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine monophosphate chloride dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOPHOSPHOTHIAMINE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J75F6GA5EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)